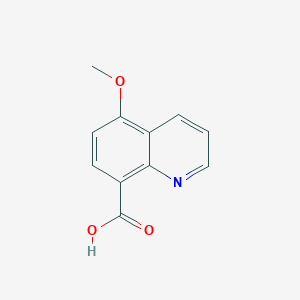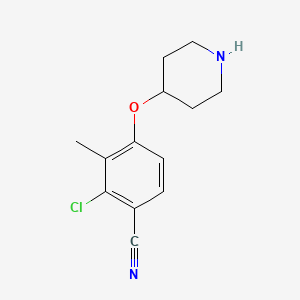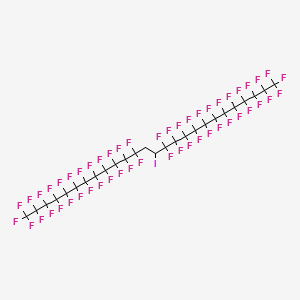
N-Me-D-Lys(Boc)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-lysine (tert-butoxycarbonyl)-methyl ester hydrochloride, commonly referred to as N-Me-D-Lys(Boc)-OMe.HCl, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and biochemical research due to its unique structural properties, which include a methylated amino group and a protected lysine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Lys(Boc)-OMe.HCl typically involves several key steps:
Protection of the Amino Group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The protected lysine is then subjected to methylation. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The carboxyl group of the lysine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yields.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Me-D-Lys(Boc)-OMe.HCl can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Methylation and Demethylation: The methyl group on the amino group can be modified through methylation or demethylation reactions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or potassium hydroxide can be used for ester hydrolysis.
Methylation Agents: Methyl iodide or dimethyl sulfate are used for methylation reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-methyl-D-lysine.
Carboxylic Acid: Hydrolysis of the ester group yields N-methyl-D-lysine carboxylic acid.
Aplicaciones Científicas De Investigación
N-Me-D-Lys(Boc)-OMe.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Research: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medical Research: It is employed in the development of pharmaceuticals, including drugs targeting specific proteins and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-Me-D-Lys(Boc)-OMe.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the Boc group is removed, the amino group can participate in various biochemical reactions, including peptide bond formation.
Comparación Con Compuestos Similares
N-Me-D-Lys(Boc)-OMe.HCl can be compared with other lysine derivatives, such as:
N-Boc-Lysine: Similar in structure but lacks the methyl group on the amino group.
N-Me-Lysine: Lacks the Boc protecting group and the ester group.
N-Boc-D-Lysine: Similar but without the methylation on the amino group.
The uniqueness of this compound lies in its combination of a protected amino group, a methylated amino group, and an esterified carboxyl group, making it highly versatile in peptide synthesis and biochemical research.
Propiedades
Fórmula molecular |
C13H27ClN2O4 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
methyl (2R)-2-(methylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-13(2,3)19-12(17)15-9-7-6-8-10(14-4)11(16)18-5;/h10,14H,6-9H2,1-5H3,(H,15,17);1H/t10-;/m1./s1 |
Clave InChI |
UHWJQMUZWPIJCA-HNCPQSOCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)







![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)
